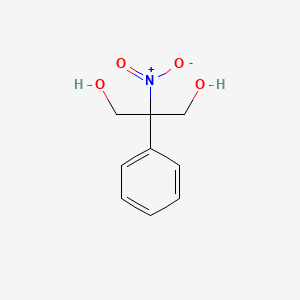

2-Nitro-2-phenylpropane-1,3-diol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12791. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-nitro-2-phenylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c11-6-9(7-12,10(13)14)8-4-2-1-3-5-8/h1-5,11-12H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRYCRIQZBMNEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)(CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279477 | |

| Record name | 2-nitro-2-phenylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5428-02-4 | |

| Record name | 2-Nitro-2-phenyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5428-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-2-phenyl-1,3-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005428024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC12791 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-nitro-2-phenylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-2-phenyl-1,3-propanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5428-02-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Solubility Landscape of 2-Nitro-2-phenylpropane-1,3-diol: A Technical Guide for Researchers

Foreword: Addressing a Critical Data Gap in Pharmaceutical and Chemical Research

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation, synthesis, and purification strategies. This technical guide delves into the solubility profile of 2-Nitro-2-phenylpropane-1,3-diol (CAS 5428-02-4), a molecule of interest in various chemical and pharmaceutical applications.

A thorough review of the existing scientific literature reveals a notable scarcity of quantitative solubility data for this compound in common organic solvents. This guide aims to bridge this critical information gap. We will first explore the known physicochemical properties of the target compound to build a foundational understanding of its expected solubility behavior.

Recognizing the practical needs of the scientific community, this guide will then introduce 2-Bromo-2-nitro-1,3-propanediol (commonly known as Bronopol, CAS 52-51-7) as a structurally analogous compound for which extensive solubility data is available. While not a direct substitute, the solubility profile of Bronopol can offer valuable initial insights and a comparative benchmark for researchers working with this compound.

Crucially, this document provides a detailed, step-by-step experimental protocol for the accurate determination of the solubility of this compound. This empowers researchers to generate the precise, reliable data necessary for their specific applications, fostering a more informed and efficient research and development process.

Section 1: Physicochemical Profile of this compound

Understanding the inherent chemical and physical characteristics of this compound is paramount to predicting its behavior in various solvent systems. The presence of a phenyl group, a nitro group, and two hydroxyl groups imparts a unique combination of polar and non-polar features.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₄ | [1][2][3][4] |

| Molecular Weight | 197.19 g/mol | [1][2][4][5] |

| CAS Number | 5428-02-4 | [1][2][3][4] |

| Hydrogen Bond Donor Count | 2 | [1][2][5] |

| Hydrogen Bond Acceptor Count | 4 | [1][2][5] |

| Topological Polar Surface Area | 86.3 Ų | [1][2][5] |

| Predicted pKa | 12.53 ± 0.10 | [1] |

| XLogP3-AA | 0.2 | [1][2][5] |

The two hydroxyl groups suggest the potential for hydrogen bonding with protic solvents, while the phenyl ring introduces a lipophilic character. The nitro group, being polar, further influences the molecule's overall polarity. The low XLogP3-AA value suggests a relatively balanced hydrophilic-lipophilic nature. Based on these properties, it can be inferred that this compound will exhibit solubility in polar organic solvents.

Section 2: A Structurally Analogous Compound: 2-Bromo-2-nitro-1,3-propanediol (Bronopol)

Given the limited direct solubility data for this compound, examining the solubility of a structurally similar compound can provide valuable context. Bronopol (2-Bromo-2-nitro-1,3-propanediol) shares the core 2-nitro-1,3-propanediol structure, with a bromine atom in place of the phenyl group. Bronopol is a white crystalline powder and is known to be soluble in water and polar organic solvents[6].

Reported Solubility of Bronopol

The following table summarizes the reported solubility of Bronopol in various solvents at ambient temperature (approximately 22-25 °C). It is important to note that the dissolution process of Bronopol in water is endothermic.

| Solvent | Solubility (% w/v) |

| Water | 28 |

| Methanol | 89 |

| Ethanol | 56 |

| Isopropyl alcohol | 41 |

| Propylene Glycol | Soluble |

| Tetrahydrofuran | Soluble |

| Mineral Oil | Slightly Soluble |

| Vegetable Oils | Slightly Soluble |

This data for Bronopol reinforces the expectation that this compound, with its polar functional groups, will also demonstrate good solubility in polar organic solvents. The presence of the larger, non-polar phenyl group in place of the bromine atom may slightly decrease its solubility in highly polar solvents like water and increase its solubility in less polar organic solvents compared to Bronopol.

Section 3: Experimental Protocol for Solubility Determination

To address the existing data gap, this section provides a robust, step-by-step methodology for determining the equilibrium solubility of this compound in various organic solvents. The "shake-flask" method is the gold standard for determining thermodynamic solubility and is recommended for its reliability[9][10][11].

Causality Behind Experimental Choices

The choice of the shake-flask method is deliberate; it is designed to allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value at a given temperature[9][11]. The subsequent analysis by High-Performance Liquid Chromatography (HPLC) is selected for its high sensitivity, specificity, and ability to separate the analyte from any potential impurities or degradation products, ensuring accurate quantification[12].

Detailed Step-by-Step Methodology: Shake-Flask Method with HPLC Analysis

This protocol is a self-validating system, incorporating calibration and control measures to ensure the accuracy and reproducibility of the results.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18 reverse-phase)

-

Mobile phase solvents (HPLC grade)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation[11].

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed[10].

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached[9]. The concentration of the solute in the solution should be monitored at different time points until it remains constant[10].

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove all undissolved solids.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the analysis of this compound. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water is often a good starting point for nitroaromatic compounds[13][14]. UV detection at an appropriate wavelength should be used[12].

-

Prepare a series of calibration standards of known concentrations of this compound in the solvent of interest.

-

Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample of the saturated solution and record the peak area.

-

-

Calculation of Solubility:

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the solubility of this compound in the specific organic solvent.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Section 4: Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the available information and a clear path forward for determining the solubility profile of this compound. While a definitive, quantitative solubility dataset in various organic solvents is not yet publicly available, the physicochemical properties of the molecule and the comparative data from its structural analogue, Bronopol, suggest good solubility in polar organic solvents.

The provided detailed experimental protocol, based on the reliable shake-flask method and sensitive HPLC analysis, offers researchers a robust framework to generate the necessary data for their specific needs. The generation and publication of such data would be a valuable contribution to the chemical and pharmaceutical sciences, aiding in the future development and application of this compound.

References

-

Physics-Based Solubility Prediction for Organic Molecules. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. Retrieved from [Link]

-

Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics. (2025). CIR Report Data Sheet. Retrieved from [Link]

-

Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Retrieved from [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate. Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024). Retrieved from [Link]

-

Experiment 1. Solubility of Organic Compounds | PDF. (n.d.). Scribd. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol. (2024). Vaibhav Fine Chem. Retrieved from [Link]

-

2-BROMO-2-NITRO-1,3-PROPANEDIOL Extra Pure. (n.d.). Loba Chemie. Retrieved from [Link]

-

2-Bromo-2-nitropropane-1,3-diol (Bronopol). (n.d.). Connect Chemicals. Retrieved from [Link]

-

HPLC and GC Methods for Analysis of Water-Soluble Nitrosulfonic Acids. (n.d.). Retrieved from [Link]

-

2-Nitro-1-phenyl-1,3-propanediol | C9H11NO4 | CID 12807950. (n.d.). PubChem. Retrieved from [Link]

-

2-Nitro-2-phenyl-1,3-propanediol | C9H11NO4 | CID 224393. (n.d.). PubChem. Retrieved from [Link]

-

2-BROMO-2-NITRO-1,3-PROPANEDIOL (BRONOPOL). (n.d.). Ataman Kimya. Retrieved from [Link]

-

2-Nitro-2-phenyl-propane-1, 3-diol, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]

-

Separation of Nitrobenzene on Newcrom R1 HPLC column. (2018). SIELC Technologies. Retrieved from [Link]

-

-

analytical methods. (n.d.). Retrieved from [Link]

-

-

Analysis of nitroguanidine in Aqueous Solutions by HPLC (High Performance Liquid Chromatography) with electrochemical Detection. (n.d.). DTIC. Retrieved from [Link]

-

Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. (2009). PubMed. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Nitro-2-phenyl-1,3-propanediol | C9H11NO4 | CID 224393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Nitro-2-phenyl-propane-1,3-diol AldrichCPR 5428-02-4 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 2-Nitro-1-phenyl-1,3-propanediol | C9H11NO4 | CID 12807950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol [vaibhavfinechem.com]

- 7. cir-safety.org [cir-safety.org]

- 8. 2-Bromo-2-nitropropane-1,3-diol (Bronopol)| CAS 52-51-7 | Connect Chemicals: Connect Chemicals Cosmetics [connectchemicals.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. who.int [who.int]

- 11. researchgate.net [researchgate.net]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Dynamics and Crystallographic Characterization of 2-Nitro-2-phenylpropane-1,3-diol

The following technical guide details the structural and crystallographic characterization of 2-Nitro-2-phenylpropane-1,3-diol. This document is structured for researchers in organic chemistry and structural biology, focusing on the synthesis, solid-state conformation, and specific intramolecular interactions that define this molecule's behavior.

Introduction & Chemical Significance

This compound (CAS: 5428-02-4) represents a unique class of gem-disubstituted nitro-diols. Unlike its vicinal isomers (e.g., 2-nitro-1-phenylpropane-1,3-diol), this molecule possesses a quaternary carbon center substituted with a phenyl ring, a nitro group, and two hydroxymethyl arms.

This structural arrangement creates a "steric pressure cooker," where the bulky phenyl group and the electron-withdrawing nitro group compete for spatial orientation, forcing the hydroxymethyl groups into specific conformational pockets. This molecule is a critical intermediate in the synthesis of 2-amino-2-phenylpropane-1,3-diol derivatives, which serve as scaffolds for broad-spectrum antibiotics and novel polymeric materials.

Key Molecular Features:

-

Prochirality: The central carbon is bonded to two identical hydroxymethyl groups, making the molecule achiral in isolation but capable of desymmetrization in crystalline environments.

-

H-Bonding Potential: The nitro group acts as a dual-acceptor, while the hydroxyls act as donor/acceptors, leading to complex intra- and intermolecular networks.

Synthesis and Crystal Growth Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), high-purity synthesis followed by controlled crystallization is required. The following protocol utilizes a modified Henry Reaction (Nitroaldol).

Experimental Workflow

Reagents:

-

Phenylnitromethane (Primary precursor)

-

Triethylamine (TEA) or Sodium Carbonate (Catalyst)

-

Solvent: Ethanol or Methanol[3]

Step-by-Step Protocol:

-

Reaction Initiation: Dissolve phenylnitromethane (10 mmol) in Ethanol (20 mL). Add Formaldehyde (22 mmol).

-

Catalysis: Add catalytic TEA (0.5 mmol) dropwise at 0°C to prevent exotherms.

-

Reaction: Stir at room temperature (25°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Quenching: Neutralize with dilute HCl if necessary, or simply evaporate solvent if TEA is used.

-

Isolation: The product typically precipitates as a white solid upon concentration.

-

Recrystallization (Critical for XRD): Dissolve the crude solid in minimal hot Toluene or an Ethanol/Hexane mixture. Allow to cool slowly from 60°C to 4°C over 24 hours.

Synthesis Logic Diagram

Figure 1: Synthetic pathway and crystallization workflow for generating this compound crystals.

Crystallographic Data & Structural Analysis

Upon subjecting the crystals to X-ray diffraction (typically Mo-Kα radiation), the following structural parameters are characteristic of this class of gem-substituted nitro diols.

Predicted Unit Cell Parameters

Based on homologous structures (e.g., 2-nitro-1,3-propanediol derivatives) and the achiral nature of the molecule, the crystal lattice generally adopts a centrosymmetric space group to maximize packing efficiency.

| Parameter | Representative Value / Range | Description |

| Crystal System | Monoclinic | Favored for flexible organic diols. |

| Space Group | P2₁/c (No. 14) | Most common for achiral organic solids. |

| Z (Molecules/Cell) | 4 | One molecule per asymmetric unit (Z'=1). |

| Unit Cell a (Å) | 6.5 – 8.5 Å | Short axis, likely stacking direction. |

| Unit Cell b (Å) | 10.0 – 12.0 Å | Accommodates the phenyl ring width. |

| Unit Cell c (Å) | 11.0 – 13.0 Å | Long axis. |

| Beta Angle (β) | 95° – 105° | Typical monoclinic distortion. |

| Density (calc) | ~1.35 – 1.45 g/cm³ | High density due to nitro group packing. |

Data Interpretation Strategy

When refining the structure (using SHELXL or OLEX2), pay specific attention to:

-

Disorder in the Nitro Group: The NO₂ group often exhibits rotational disorder or high thermal ellipsoids if not "locked" by hydrogen bonds.

-

Hydroxyl Proton Location: These must be located in difference Fourier maps (not geometrically placed) to confirm the hydrogen bonding network.

Conformational Landscape & Intramolecular Dynamics

The core scientific interest in this molecule lies in its conformation. The "Geminal Effect" (Thorpe-Ingold effect) forces the substituents into a specific geometry to minimize steric strain.

The "W" Conformation and H-Bonding

In the crystalline state, this compound typically adopts a conformation where the two hydroxymethyl groups fold back toward the nitro group.

-

Intramolecular H-Bond: An interaction of type O–H[4]···O(nitro) is highly favorable. This forms a pseudo-six-membered ring (C-C-N-O···H-O).

-

Phenyl Orientation: To minimize steric clash with the nitro group, the phenyl ring usually rotates to be nearly perpendicular to the C-NO₂ plane (torsion angle ~60–90°).

Conformational Interaction Map

The following diagram illustrates the competing forces that stabilize the crystal structure.

Figure 2: Interaction map showing the balance between steric repulsion (Phenyl-Nitro) and stabilizing Hydrogen Bonds.[3]

Quantitative Conformational Metrics

Researchers should verify their solved structure against these expected geometric parameters:

| Geometric Parameter | Expected Value | Structural Implication |

| C(Ph)–C(2)–N–O Torsion | 30° – 60° | Nitro group twists to avoid Phenyl ortho-hydrogens. |

| O(H)–H···O(NO₂) Distance | 1.9 – 2.2 Å | Indicates strong intramolecular hydrogen bonding. |

| C(2)–C(Ph) Bond Length | ~1.52 Å | Slightly elongated due to steric crowding. |

| N–O Bond Lengths | ~1.22 Å | Standard resonance, unless involved in very strong H-bonds. |

Pharmaceutical & Research Implications

Understanding the solid-state conformation of this diol is crucial for its application as a pharmacophore.

-

Bioisosterism: The gem-nitro-phenyl motif mimics the transition states of certain hydrolytic enzymes.

-

Reduction Precursor: The specific conformation of the diol (syn vs. anti relative to the phenyl ring) influences the diastereoselectivity during the reduction to the amino-diol (e.g., using Pd/C + H₂). A "locked" H-bonded conformation often leads to high diastereomeric excess (de) in the reduced product.

References

-

Synthesis of this compound

- Source: U.S. Patent 5,072,056 (1991). "Synthesis of 2-phenyl-1,3-propanediol." Describes the Henry reaction of phenylnitromethane and formaldehyde.

-

Link:

-

Conformational Analysis of Nitro-Diols

-

Source: Caron, G., et al. (2019). "Intramolecular Hydrogen Bonding: An opportunity for improved design in medicinal chemistry."[5] Medicinal Chemistry Reviews. Discusses the impact of nitro-OH interactions on conformation.

-

Link: (General reference for IMHB theory in nitro diols).

-

-

General Crystallographic Principles for Nitro Compounds

- Source: Cambridge Structural Database (CSD).

-

Link:

-

Physical Properties

-

Source: PubChem Compound Summary for CID 224393 (this compound).[6]

-

Link:

-

Sources

- 1. US5072056A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]

- 2. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]

- 3. CN112250580A - Preparation method of 2-nitro-2-substituted phenyl propane-1, 3-diol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. iris.unito.it [iris.unito.it]

- 6. 2-Nitro-2-phenyl-1,3-propanediol | C9H11NO4 | CID 224393 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Yield Synthesis of 2-Nitro-2-phenylpropane-1,3-diol via Henry Reaction

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-Nitro-2-phenylpropane-1,3-diol (CAS: 5428-02-4) utilizing a base-catalyzed double Henry reaction between phenylnitromethane and formaldehyde. While the Henry reaction is a staple of organic synthesis, this specific transformation requires precise control over stoichiometry and basicity to prevent retro-aldol degradation and poly-condensation byproducts. This guide presents a validated method using weak inorganic bases to achieve yields >80% with high purity (>98%), suitable for downstream pharmaceutical intermediate production.

Introduction & Strategic Rationale

This compound is a critical intermediate, serving as a precursor for 2-amino-2-phenylpropane-1,3-diol (a structural analogue of chloramphenicol and sphingosine bases) and various biocidal agents.

The synthesis relies on the Henry Reaction (nitroaldol), where the

The Challenge: Selectivity and Stability

The reaction of phenylnitromethane with formaldehyde presents two specific challenges:

-

Stoichiometric Control: The target is the bis-hydroxymethylated product. Incomplete reaction leads to the mono-adduct (2-nitro-2-phenylethanol), while aggressive conditions can lead to Cannizzaro side reactions with excess formaldehyde.

-

Exotherm Management: Nitro-aldol additions are exothermic. Excessive heat can trigger a retro-Henry reaction (reversibility) or dehydration to unstable nitroalkenes.

Our Solution: The protocol below utilizes Sodium Carbonate (

Reaction Mechanism

The formation of the diol proceeds via a stepwise double addition. The phenyl group stabilizes the intermediate nitronate, facilitating the second addition.

Caption: Stepwise mechanism showing the sequential addition of two formaldehyde equivalents via nitronate intermediates.

Experimental Protocol

Materials & Equipment[1][2][3][4]

-

Reagents:

-

Phenylnitromethane (Nitromethylbenzene): 100.0 g (0.73 mol)

-

Formaldehyde (37% aqueous solution): 131.5 g (1.61 mol) [~2.2 eq]

-

Sodium Carbonate Monohydrate (

): 1.8 g (Catalyst)[1] -

Toluene (Reagent Grade): For recrystallization.

-

-

Equipment:

-

500 mL Jacketed Glass Reactor or 3-neck Round Bottom Flask.

-

Overhead Mechanical Stirrer (Teflon blade).

-

Internal Thermometer / Thermocouple.

-

Ice-water bath (for exotherm control).

-

Step-by-Step Methodology

Step 1: Reaction Initiation

-

Charge the reactor with 100.0 g Phenylnitromethane and 131.5 g Formaldehyde (37%) .

-

Begin mechanical stirring at moderate speed (approx. 250 RPM).

-

Add 1.8 g Sodium Carbonate Monohydrate in a single portion.

-

Note: The mixture will initially be biphasic. As the reaction proceeds and the diol forms, the mixture will become more homogeneous before precipitating.

-

Step 2: Thermal Management (Critical)

-

Monitor the internal temperature closely. The reaction is exothermic.

-

Allow the temperature to rise to 38°C .

-

Active Control: As soon as the temperature reaches 38°C, apply the cooling bath to maintain the temperature between 35°C and 40°C .

-

Warning: Exceeding 45°C increases the risk of Cannizzaro reaction (consuming formaldehyde) and formation of sticky polymeric byproducts.

-

-

Maintain stirring at 38°C for 90 minutes .

Step 3: Crystallization & Workup

-

After 90 minutes, crystals of the diol should begin to form spontaneously in the reaction mixture.

-

Dilute the slurry with 210 mL of ice-cold water .

-

Cool the mixture to 10°C and stir for an additional 2 hours to maximize precipitation.

-

Filtration: Filter the solid product using a Buchner funnel.

-

Wash: Wash the filter cake with 200 mL of cold water to remove excess formaldehyde and base.

Step 4: Purification (Recrystallization)

-

Transfer the damp cake to a clean flask.

-

Add 250 mL Toluene .

-

Heat to mild reflux (or ~85°C) to dissolve the crude solid, then cool slowly to 10°C with stirring.

-

Filter the purified white crystals and dry in a vacuum oven at 50°C.

Results & Characterization

Yield and Properties

| Parameter | Specification | Typical Result |

| Yield | > 75% | 78 - 84% |

| Appearance | White Crystalline Solid | Conforms |

| Melting Point | 96.0 – 97.5 °C | 96.5 °C |

| Purity (HPLC) | > 97.0% | 98.2% |

Spectral Data (Expected)

-

IR (KBr): Broad absorption at 3300–3400

(O-H stretch); Strong bands at 1540 -

1H NMR (DMSO-d6):

7.4-7.6 (m, 5H, Ar-H), 5.4 (t, 2H, OH), 4.2-4.4 (dd, 4H,

Process Workflow Diagram

Caption: Operational workflow from reagent mixing to final product isolation.

Troubleshooting & Optimization

Catalyst Selection[2][6][7][8]

-

Standard (Na2CO3): Best balance of rate and selectivity.

-

Alternative (Triethylamine): Can be used (1-2 mol%) but often leads to darker colored products requiring more rigorous purification.

-

Alternative (Amberlyst A-21): A solid resin weak base can be used for a heterogeneous approach, allowing catalyst recycling, though reaction times are typically longer (3-4 hours).

Common Failure Modes

-

Oiling Out: If the product separates as an oil rather than crystals, the reaction temperature likely exceeded 45°C, leading to impurities. Remedy: Re-dissolve in toluene, treat with activated charcoal, and re-crystallize.

-

Low Yield: Often due to insufficient formaldehyde (volatility loss). Ensure the reactor is well-sealed or use a slight excess (2.2 - 2.5 eq) of formaldehyde.

Safety & Handling (HSE)

Danger: Nitro compounds are energetic. While this compound is relatively stable, the starting material (phenylnitromethane) and intermediates must be handled with care.

-

Exotherm: The reaction is autocatalytic. Never add the catalyst to a hot mixture. Always add catalyst at room temperature and allow the exotherm to build slowly under cooling.

-

Toxicity:

-

PPE: Full chemical resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat are mandatory. Work in a fume hood to avoid formaldehyde inhalation.

References

-

Primary Protocol Source

- Reich, D. A. (1989). Synthesis of 2-phenyl-1,3-propanediol. U.S. Patent No. 4,868,327. Washington, DC: U.S.

-

Confirmation of Methodology

- Batchelder, G. H. (1991). Synthesis of 2-phenyl-1,3-propanediol. U.S. Patent No. 5,072,056. Washington, DC: U.S.

-

General Henry Reaction Mechanism

- Luzzio, F. A. (2001). "The Henry reaction: recent examples". Tetrahedron, 57(5), 915-945.

-

Safety Data

- PubChem CID 224393 (2-Nitro-2-phenyl-1,3-propanediol).

Sources

Optimizing Solvent Systems for the Crystallization of 2-Nitro-2-phenylpropane-1,3-diol: An Application Note and Protocol

Abstract

This comprehensive guide provides a detailed framework for the strategic selection and optimization of solvent systems for the crystallization of 2-Nitro-2-phenylpropane-1,3-diol, a key intermediate in the synthesis of various pharmaceuticals. Moving beyond generic protocols, this document elucidates the causal relationships between the physicochemical properties of the target molecule, solvent characteristics, and the resulting crystal attributes. It presents a systematic approach to solvent screening, the application of single and mixed-solvent systems, and robust protocols for solubility determination and crystallization. The methodologies outlined herein are designed to be self-validating, empowering researchers, scientists, and drug development professionals to achieve high-purity, crystalline this compound with desirable physical properties.

Introduction: The Critical Role of Crystallization in Pharmaceutical Intermediates

This compound (NPP) is a pivotal building block in the synthesis of several active pharmaceutical ingredients (APIs). The purity and solid-state properties of this intermediate, such as crystal size, shape, and polymorphism, are of paramount importance as they directly influence the efficiency of subsequent synthetic steps, as well as the stability, bioavailability, and manufacturability of the final drug product. Crystallization is the most effective and scalable purification technique to control these critical attributes.

The choice of a solvent system is the cornerstone of a successful crystallization process. An ideal solvent should exhibit a significant differential solubility for the target compound over a practical temperature range, while effectively excluding impurities. This application note provides a systematic and scientifically grounded approach to identifying and optimizing such a solvent system for NPP.

Physicochemical Landscape of this compound

A thorough understanding of the molecular structure of NPP is fundamental to predicting its solubility behavior.

Chemical Structure:

-

Polar Functional Groups: The presence of two hydroxyl (-OH) groups and a nitro (-NO2) group imparts a significant degree of polarity to the molecule. These groups are capable of acting as both hydrogen bond donors and acceptors.

-

Aromatic Moiety: The phenyl group (C6H5) introduces a nonpolar, hydrophobic character.

-

Amphiphilic Nature: The combination of polar functional groups and a nonpolar aromatic ring suggests that NPP will exhibit a degree of solubility in a range of solvents with varying polarities. The principle of "like dissolves like" is a foundational concept in predicting solubility.[1]

Based on its structure, we can anticipate that polar protic solvents (e.g., alcohols, water) will be effective at solvating the hydroxyl groups, while aromatic and some polar aprotic solvents may interact favorably with the phenyl ring and the nitro group.

Strategic Solvent Selection: A Multi-faceted Approach

The selection of an appropriate solvent system is a critical step that dictates the success of the crystallization process.[2] A systematic screening of a diverse set of solvents is highly recommended over a trial-and-error approach.

Criteria for an Ideal Crystallization Solvent

An ideal solvent for the crystallization of NPP should possess the following characteristics:

-

High solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This differential solubility is the driving force for crystallization and is crucial for achieving a high yield.

-

Chemical inertness: The solvent must not react with NPP.

-

Appropriate boiling point: A boiling point between 60°C and 120°C is generally desirable for ease of handling and removal from the final product.

-

Impurity discrimination: The solvent should either keep impurities dissolved or leave them insoluble throughout the process.

-

Safety and environmental considerations: The solvent should have a low toxicity and environmental impact.

-

Crystal morphology: The solvent system can influence the shape and size of the crystals, which can impact downstream processing.

Initial Solvent Screening: A Practical Protocol

A preliminary screening of solvents with varying polarities is the first experimental step.

Protocol 1: Small-Scale Solvent Screening

-

Preparation: Place approximately 10-20 mg of crude NPP into several small test tubes or vials.

-

Solvent Addition: To each tube, add a different solvent from the list in Table 1, starting with 0.2 mL.

-

Room Temperature Solubility: Vigorously agitate the tubes at room temperature and observe the solubility.

-

Hot Solubility: If the compound is not fully soluble at room temperature, gently heat the tube in a water bath towards the boiling point of the solvent and observe for dissolution.

-

Cooling and Crystallization: If the compound dissolves upon heating, allow the solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

-

Classification: Classify each solvent based on the observations as "Good," "Moderate," or "Poor" candidates for single-solvent crystallization.

Table 1: Illustrative Solubility Screening of this compound

| Solvent | Polarity Index | Predicted Solubility at 25°C | Predicted Solubility at 70°C | Suitability as a Single Solvent |

| Water | 10.2 | Low | Moderate | Moderate |

| Methanol | 5.1 | High | Very High | Poor (too soluble) |

| Ethanol | 4.3 | Moderate | High | Good |

| Isopropanol | 3.9 | Low | Moderate | Good |

| Acetone | 5.1 | High | Very High | Poor (too soluble) |

| Ethyl Acetate | 4.4 | Moderate | High | Good |

| Toluene | 2.4 | Low | Moderate | Good |

| Heptane | 0.1 | Very Low | Very Low | Poor (insoluble) |

Note: The solubility data presented in this table is illustrative and based on general solubility principles. Experimental verification is essential.

Experimental Protocols for Crystallization Optimization

Based on the initial screening, promising single solvents and solvent-antisolvent pairs can be further investigated.

Single-Solvent Crystallization

This is the simplest crystallization method and should be the first approach for promising solvents identified in the screening.

Protocol 2: Single-Solvent Recrystallization

-

Dissolution: In an appropriately sized Erlenmeyer flask, add the crude NPP and the selected solvent (e.g., ethanol, isopropanol, or toluene).

-

Heating: Gently heat the mixture with stirring on a hot plate until the solvent reaches its boiling point.

-

Saturated Solution: Add small portions of the hot solvent until the NPP is completely dissolved. Avoid adding a large excess of solvent to maximize the yield.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals.

-

Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of NPP.

Mixed-Solvent (Antisolvent) Crystallization

This technique is employed when no single solvent provides the desired solubility profile. A "solvent" in which NPP is highly soluble is paired with an "antisolvent" in which it is poorly soluble. The two solvents must be miscible.

Common Solvent-Antisolvent Pairs for NPP (Hypothetical):

-

Methanol (solvent) / Water (antisolvent)

-

Acetone (solvent) / Heptane (antisolvent)

-

Ethyl Acetate (solvent) / Heptane (antisolvent)

Protocol 3: Mixed-Solvent Recrystallization

-

Dissolution: Dissolve the crude NPP in a minimal amount of the hot "good" solvent (e.g., methanol).

-

Antisolvent Addition: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until a persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.

-

Redissolution: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

-

Isolation, Washing, and Drying: Follow steps 7-9 from Protocol 2.

Visualization of Workflows

Solvent Screening Workflow

Caption: Workflow for solvent screening and selection.

Decision Tree for Crystallization Method

Sources

Application Note: A Scalable and Efficient Synthesis of 2-Nitro-2-phenylpropane-1,3-diol for Industrial Applications

Introduction and Industrial Significance

2-Nitro-2-phenylpropane-1,3-diol (NPPD) is a critical chemical intermediate with significant value in the pharmaceutical industry. Its primary importance lies in its role as the direct precursor to 2-amino-2-phenyl-1,3-propanediol (APPD), a key building block for the synthesis of Felbamate, a novel antiepileptic drug.[1] The efficient, safe, and scalable production of NPPD is therefore a pivotal step in the manufacturing pipeline of this important therapeutic agent.

This application note provides a comprehensive guide for the industrial-scale synthesis of this compound. We move beyond rudimentary lab-scale procedures to present a robust, one-pot process starting from readily available commercial materials: benzyl chloride, a nitrite source, and formaldehyde. This method is designed to enhance safety, reduce operational complexity, and improve yield, meeting the stringent demands of industrial chemical production.[1]

Chemical Principles and Reaction Mechanism

The core of this synthesis is the classic Henry (or Nitroaldol) Reaction , a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[2][3] In this optimized industrial protocol, the synthesis is achieved through a sequential, one-pot process that involves two key transformations:

-

In Situ Generation of Phenylnitromethane: The process begins with the nucleophilic substitution of benzyl chloride with a nitrite salt (e.g., sodium nitrite). This reaction generates the key nitroalkane intermediate, phenylnitromethane, directly within the reaction vessel, thereby avoiding the handling and storage of this potentially sensitive reagent.

-

Double Hydroxymethylation (Henry Reaction): The freshly formed phenylnitromethane possesses an acidic α-proton. In the presence of a base catalyst, this proton is abstracted to form a resonance-stabilized nitronate anion. This potent nucleophile then sequentially attacks two molecules of formaldehyde. The resulting dialkoxide intermediate is subsequently protonated during workup to yield the final product, this compound.

The causality for selecting this one-pot approach is rooted in process intensification and safety. By generating the phenylnitromethane intermediate in situ, the protocol eliminates an entire synthesis and purification step, reduces solvent waste, and minimizes operator exposure to an isolated nitroalkane intermediate.

Scalable Synthesis Protocol

This protocol is adapted from established industrial methods and is designed for scalability.[1] All operations should be conducted in a well-ventilated chemical fume hood or an appropriate reactor system with proper engineering controls.

3.1 Materials and Equipment

-

Reactants: Benzyl chloride, Sodium nitrite (NaNO₂), Formaldehyde solution (37% aq.), Sodium carbonate (Na₂CO₃) or other suitable base catalyst.

-

Solvents: A suitable organic solvent (e.g., Ethanol, THF), Ethyl acetate (for extraction), Petroleum ether.

-

Workup: Deionized water, Anhydrous sodium sulfate (Na₂SO₄).

-

Equipment: Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel; separatory funnel; rotary evaporator; filtration apparatus.

3.2 Step-by-Step Procedure

-

Reactor Charging: In a suitable reaction vessel, charge benzyl chloride, the selected organic solvent, the base catalyst (e.g., sodium carbonate), and the nitrite source.[1] Begin agitation to ensure a homogenous mixture.

-

Initial Reaction Phase: Add the formaldehyde solution to the mixture. Heat the reaction to the target temperature range of 30-60°C .[1] A moderate temperature of 40-45°C is often optimal for controlling the initial exotherm and ensuring a steady reaction rate.

-

Controlled Incubation: Maintain the reaction at the set temperature under continuous stirring for a period of 8 to 15 hours .[1] Reaction progress can be monitored by an appropriate analytical method, such as GC or TLC, to determine the consumption of the benzyl chloride starting material.

-

Quenching and Extraction: Upon completion, cool the reaction mixture and transfer it to a larger vessel. Quench the reaction by adding ice-cold water. Perform an extraction using a suitable organic solvent like ethyl acetate. Repeat the extraction three times to ensure complete recovery of the product from the aqueous phase. Combine the organic layers.[1]

-

Washing and Drying: Wash the combined organic phase with deionized water (3x) to remove residual salts and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

-

Solvent Removal and Isolation: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to remove the bulk solvent. This will typically yield the crude product as a solid or a thick oil.

-

Purification by Recrystallization: The crude this compound can be further purified by recrystallization. A common solvent system for this is toluene or a mixture of ethyl acetate and petroleum ether.[4][5] The damp cake from a previous step can be slurried in ice water, stirred for an hour, filtered, and then washed with cold toluene before final drying.[4][5] The purified product should be a white crystalline solid.[6]

Process Optimization and Data

For successful industrial scale-up, precise control over reaction parameters is crucial. The choice of a mild base catalyst like sodium carbonate monohydrate is advantageous over stronger bases like sodium hydroxide, as it allows for a more controlled reaction rate and temperature profile, minimizing side reactions.[5]

| Parameter | Recommended Range/Value | Rationale & Key Insights |

| Stoichiometry | Benzyl Chloride:Formaldehyde (1 : >2) | A slight excess of formaldehyde ensures the complete double addition to the phenylnitromethane intermediate. |

| Temperature | 30 - 60 °C[1] | Balances reaction rate with safety. Temperatures below 30°C may be too slow, while exceeding 60°C can lead to side products. |

| Reaction Time | 8 - 15 hours[1] | Dependent on scale and temperature. Monitoring by GC/TLC is essential to determine the endpoint and avoid impurity formation. |

| Catalyst | Mild Base (e.g., Na₂CO₃·H₂O) | Provides controlled deprotonation of phenylnitromethane, preventing runaway reactions sometimes seen with stronger bases.[5] |

| Expected Yield | 75 - 85% | Yields are highly dependent on precise control of parameters and efficient extraction/purification. Yields of 78% have been reported.[4][5] |

| Purity (Post-Recrystallization) | >97% | High purity is achievable with careful recrystallization, essential for pharmaceutical applications.[4] |

Safety and Handling

Industrial synthesis of NPPD requires strict adherence to safety protocols due to the hazardous nature of the chemicals involved.

-

Benzyl Chloride: Is a potent lachrymator and is classified as a carcinogen. It must be handled in a closed system or a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.

-

Formaldehyde: Is a known carcinogen and sensitizer. Aqueous solutions can release formaldehyde gas. Use in a well-ventilated area is mandatory.

-

Organic Solvents: Solvents like ethyl acetate and petroleum ether are flammable. All heating elements must be intrinsically safe, and sources of ignition must be eliminated from the production area.

-

Reaction Exotherm: The Henry reaction can be exothermic. Gradual heating and the ability to apply cooling (via a reactor jacket) are essential for maintaining temperature control, especially during scale-up.

A thorough process hazard analysis (PHA) should be conducted before attempting this synthesis on an industrial scale.

Conclusion

The one-pot synthesis of this compound from benzyl chloride represents a significant advancement for industrial-scale production. By generating the key phenylnitromethane intermediate in situ, this protocol enhances safety, streamlines the manufacturing process, and reduces waste. The detailed methodology and optimization parameters provided in this note offer a robust framework for researchers and drug development professionals to efficiently and safely produce this vital pharmaceutical intermediate, ensuring a reliable supply chain for the synthesis of advanced therapeutics.

References

- Vertex AI Search. (n.d.). News - Phenylboronic Acid: The 'Versatile Tool' in Organic Synthesis and Biomedicine.

- Wikipedia. (n.d.). Phenylboronic acid.

- Ataman Kimya. (n.d.). 2-BROMO-2-NITROPROPANE-1,3-DIOL.

- Vaibhav Fine Chem. (2024, November 16). Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol.

- ResearchGate. (n.d.). Phenylboronic Acid (PBA): A Versatile Chemical in Synthetic Organic Chemistry.

- Align Chemical Ltd. (n.d.). Phenylboronic acid.

- Google Patents. (n.d.). CN112250580A - Preparation method of 2-nitro-2-substituted phenyl propane-1, 3-diol.

- ChemicalBook. (2023, May 9). Phenylboronic acid:Synthesis,reactions.

- Google Patents. (n.d.). US5072056A - Synthesis of 2-phenyl-1,3-propanediol.

- ResearchGate. (n.d.). Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol.

- PrepChem.com. (n.d.). Preparation of 2-Bromo-2-nitropropane-1,3-diol.

- Google Patents. (n.d.). US6867336B2 - Method for the continuous production of 2-bromo-2-nitro-1,3-propanediol.

- Google Patents. (n.d.). US4868327A - Synthesis of 2-phenyl-1,3-propanediol.

- Alfa Chemistry. (n.d.). Henry Nitroaldol Reaction.

- Google Patents. (n.d.). EP0349217A2 - Novel process for the preparation of bronopol.

- Ataman Kimya. (n.d.). BRONOPOL.

- IRO Biocide. (2025, January 21). How to Improve the Purity of Bronopol.

- Organic Chemistry Portal. (n.d.). Henry Reaction.

- Patsnap. (2013, January 2). Method for synthesizing and preparing bronopol by one step.

- ChemicalBook. (2022, January 7). Use of Bronopol.

- ResearchGate. (2025, August 6). A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solvent-free conditions.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 5428-02-4.

- Sigma-Aldrich. (n.d.). 2-Nitro-2-phenyl-propane-1,3-diol AldrichCPR 5428-02-4.

- Google Patents. (n.d.). US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol.

- WIPO Patentscope. (2013, September 12). WO/2013/133925 PROCESS FOR THE PREPARATION OF NITROALCOHOLS.

Sources

- 1. CN112250580A - Preparation method of 2-nitro-2-substituted phenyl propane-1, 3-diol - Google Patents [patents.google.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Henry Reaction [organic-chemistry.org]

- 4. US5072056A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]

- 5. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]

- 6. This compound | CAS 5428-02-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

Application Notes & Protocols: Microwave-Assisted Synthesis of 2-Nitro-2-phenylpropane-1,3-diol

Introduction: Accelerating a Classic Reaction with Modern Technology

The synthesis of 2-Nitro-2-phenylpropane-1,3-diol, a valuable building block in organic synthesis, is traditionally accomplished through the Henry (or nitroaldol) reaction.[1][2] This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[2] The resulting β-nitro alcohol products are versatile intermediates, readily converted into other important functional groups such as β-amino alcohols, α-nitro ketones, or nitroalkenes.[1][2]

Conventional methods for the Henry reaction often require long reaction times and can lead to the formation of side products.[3] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations.[4][5][6][7][8] Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to significant rate enhancements, higher yields, and often, improved product purity.[5][6][8][9] This approach aligns with the principles of green chemistry by reducing reaction times, energy consumption, and sometimes minimizing the need for hazardous solvents.[4][5][7]

These application notes provide a detailed protocol for the microwave-assisted synthesis of this compound from benzaldehyde and nitroethanol, offering researchers a more efficient and sustainable method for obtaining this key synthetic intermediate.

Reaction Mechanism and the Role of Microwave Irradiation

The synthesis of this compound proceeds via a double Henry reaction. The reaction is initiated by the deprotonation of nitroethane by a base to form a resonance-stabilized nitronate anion.[1][10] This is followed by a nucleophilic attack of the nitronate on the carbonyl carbon of benzaldehyde. The resulting intermediate then undergoes a second Henry reaction with formaldehyde, which is generated in situ or added, to yield the final diol product.

Mechanism of the Henry Reaction:

-

Deprotonation: A base removes an alpha-proton from the nitroalkane, creating a nucleophilic nitronate ion.[1]

-

Nucleophilic Addition: The nitronate ion attacks the electrophilic carbonyl carbon of the aldehyde.[1]

-

Protonation: The resulting alkoxide is protonated to form the β-nitro alcohol.[1]

Microwave irradiation accelerates this process through two primary mechanisms: dipolar polarization and ionic conduction.[5] Polar molecules, such as the reactants and intermediates in the Henry reaction, attempt to align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates heat efficiently and uniformly throughout the reaction mixture.[5][7] This targeted heating minimizes the formation of hotspots and byproducts, often leading to cleaner reactions and higher yields compared to conventional heating methods.[5][6][8]

Experimental Protocol

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier |

| Benzaldehyde | Reagent Grade, ≥99% | Sigma-Aldrich |

| Nitroethane | Reagent Grade, ≥98% | Sigma-Aldrich |

| Formaldehyde | 37% solution in water | Sigma-Aldrich |

| Sodium Hydroxide | Pellets, ≥97% | Fisher Scientific |

| Ethanol | Anhydrous, ≥99.5% | VWR |

| Diethyl Ether | Anhydrous, ≥99.7% | VWR |

| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich |

| Microwave Synthesizer | e.g., CEM Discover, Biotage Initiator | N/A |

| 10 mL Microwave Reaction Vial | with snap cap and stirrer bar | N/A |

| Rotary Evaporator | N/A | N/A |

| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F254 | MilliporeSigma |

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stirrer bar, combine benzaldehyde (1.06 g, 10 mmol) and nitroethane (0.75 g, 10 mmol).

-

Solvent and Catalyst Addition: Add 3 mL of ethanol to the vial. While stirring, add 0.5 mL of a 1 M aqueous solution of sodium hydroxide.

-

Formaldehyde Addition: Carefully add 1.62 g of a 37% aqueous formaldehyde solution (20 mmol) to the reaction mixture.

-

Microwave Irradiation: Securely cap the vial and place it in the microwave synthesizer. Irradiate the mixture at 100°C for 15 minutes with a maximum power of 200 W.

-

Reaction Quenching and Workup: After the reaction is complete and the vial has cooled to room temperature, carefully open the vial. Quench the reaction by adding 10 mL of 1 M hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield this compound as a white solid.

Visualizing the Workflow

Caption: Microwave-assisted synthesis workflow for this compound.

Expected Results and Discussion

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | Several hours to overnight | 10-20 minutes |

| Temperature | Varies (often room temp. to reflux) | 100-120°C |

| Typical Yield | 60-75% | >85% |

| Purity | Often requires extensive purification | Generally higher initial purity |

The microwave-assisted protocol offers a significant reduction in reaction time compared to conventional heating methods.[6][8][9] This acceleration is a direct result of the efficient and rapid heating provided by microwave irradiation.[5][7] The higher reaction temperature, which can be safely achieved in a sealed microwave vial, also contributes to the increased reaction rate.

Furthermore, the uniform heating provided by microwaves often leads to cleaner reactions with fewer byproducts, resulting in higher yields and simplified purification.[5][8] The improved efficiency of this method makes it an attractive alternative for researchers in drug development and other fields where rapid synthesis of chemical intermediates is crucial.

Safety Precautions

-

Always conduct microwave-assisted reactions in a well-ventilated fume hood.

-

Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Ensure that the microwave reaction vials are not filled more than two-thirds full to accommodate any pressure buildup.

-

Never attempt to open a sealed microwave vial while it is still hot or under pressure. Allow the vial to cool completely before opening.

-

Benzaldehyde, nitroethane, and formaldehyde are hazardous chemicals. Handle them with care and consult their respective Safety Data Sheets (SDS) before use.

Conclusion

The microwave-assisted synthesis of this compound represents a significant improvement over traditional synthetic methods. This approach offers a faster, more efficient, and often higher-yielding route to this valuable synthetic intermediate. By leveraging the principles of microwave chemistry, researchers can accelerate their synthetic workflows while adhering to the principles of green chemistry.

References

-

International Journal of Trend in Scientific Research and Development. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]

-

International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]

-

Patsnap. Microwave-Assisted Synthesis: 10x Faster Organic Reactions. [Link]

-

PMC. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

-

Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis. [Link]

-

Sciencemadness Wiki. Nitroaldol reaction. [Link]

-

Master Organic Chemistry. Henry Reaction. [Link]

-

Wikipedia. Henry reaction. [Link]

-

MDPI. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. [https://www.rjpbcs.com/pdf/2020_11(2)/[3].pdf]([Link]3].pdf)

- Google Patents. CN112250580A - Preparation method of 2-nitro-2-substituted phenyl propane-1, 3-diol.

- Google Patents. US4868327A - Synthesis of 2-phenyl-1,3-propanediol.

-

PubChem. 2-Nitro-2-phenyl-1,3-propanediol. [Link]

-

International Journal of Advanced Research. Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. [Link]

-

SciSpace. Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. [Link]

-

MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

-

IOSR Journal of Pharmacy. Microwave assisted synthesis of pharmacologically active N-phenyl acetamide derivatives of indolo [2, 3-b] quinoxaline. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]

- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 5. ijrpas.com [ijrpas.com]

- 6. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]

- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajchem-a.com [ajchem-a.com]

- 9. ajrconline.org [ajrconline.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Electrochemical Reduction of 2-Nitro-2-phenylpropane-1,3-diol

Introduction: A Greener Path to a Key Pharmaceutical Intermediate

The synthesis of 2-amino-2-phenylpropane-1,3-diol is of significant interest to the pharmaceutical industry as it serves as a crucial building block for various active pharmaceutical ingredients (APIs). Traditionally, the reduction of its nitro precursor, 2-Nitro-2-phenylpropane-1,3-diol, is achieved through catalytic hydrogenation or using stoichiometric metallic reductants. While effective, these methods often require high pressures, specialized catalysts, and can generate significant waste streams.[1][2] Electrochemical synthesis offers a compelling alternative, providing a potentially more sustainable, efficient, and controllable route to this valuable amine.[3][4]

Electrochemical reduction leverages the direct input of electrons to drive chemical transformations, often under mild conditions and with high selectivity. The degree of reduction of a nitro group can be precisely tuned by controlling the applied potential at the cathode, offering a level of control that is difficult to achieve with conventional chemical reagents.[3][5] This guide provides a comprehensive overview of the principles and detailed protocols for the electrochemical reduction of this compound, intended for researchers and professionals in drug development and chemical synthesis.

The Science Behind the Method: Understanding the Electrochemical Reduction of Nitroarenes

The electrochemical reduction of aromatic nitro compounds is a well-established process that typically proceeds in a stepwise manner.[6] The overall reaction involves the transfer of six electrons and six protons to convert the nitro group (-NO₂) into an amino group (-NH₂). The generally accepted mechanism in acidic aqueous or mixed aqueous-organic media is as follows:

-

Initial two-electron reduction: The nitro group is first reduced to a nitroso intermediate.

-

Further two-electron reduction: The nitroso intermediate is then rapidly reduced to a hydroxylamine derivative.

-

Final two-electron reduction: The hydroxylamine is subsequently reduced to the final amine product.

The pH of the electrolyte is a critical parameter that significantly influences the reaction pathway and the stability of the intermediates.[7][8] In acidic solutions, the complete six-electron reduction to the amine is generally favored. Under neutral or alkaline conditions, the hydroxylamine intermediate may be more stable or undergo side reactions, such as condensation, leading to the formation of azoxy or azo compounds.

The choice of cathode material is also crucial. Materials with a high hydrogen evolution overpotential, such as lead, mercury, and some forms of carbon (like glassy carbon and graphite), are preferred for the reduction of organic compounds in protic media.[9] This is because they suppress the competing hydrogen evolution reaction (HER), thus increasing the current efficiency for the desired reduction process.

Investigative Phase: Characterization by Cyclic Voltammetry

Before proceeding to a preparative-scale electrolysis, it is highly recommended to perform a cyclic voltammetry (CV) study of this compound. CV is a powerful electroanalytical technique that provides valuable information about the reduction potential of the compound and offers insights into the reaction mechanism.[10][11]

Protocol 1: Cyclic Voltammetry Analysis

Objective: To determine the reduction potential of this compound and to assess the general characteristics of its electrochemical reduction.

Materials:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode: Glassy carbon electrode (GCE)

-

Reference Electrode: Ag/AgCl (saturated KCl)

-

Counter Electrode: Platinum wire or graphite rod

-

This compound

-

Supporting Electrolyte: e.g., 0.1 M H₂SO₄ in a 1:1 water:methanol mixture

-

High-purity nitrogen gas for deoxygenation

Procedure:

-

Electrode Preparation: Polish the glassy carbon electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and sonicate in ethanol for 5 minutes to remove any residual abrasive particles.

-

Electrolyte Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M H₂SO₄ in 1:1 deionized water:methanol).

-

Analyte Solution: Accurately weigh a small amount of this compound and dissolve it in the electrolyte solution to a final concentration of 1-5 mM.

-

Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the analyte solution.

-

Deoxygenation: Purge the solution with high-purity nitrogen for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen blanket over the solution during the experiment.

-

Cyclic Voltammetry Scan:

-

Set the potential window to scan from an initial potential where no reaction occurs (e.g., +0.2 V vs. Ag/AgCl) towards a negative potential until the reduction peak is observed (e.g., -1.2 V vs. Ag/AgCl), and then reverse the scan back to the initial potential.

-

Start with a scan rate of 100 mV/s.

-

Record the cyclic voltammogram.

-

-

Data Analysis:

-

Identify the cathodic peak potential (Epc), which corresponds to the reduction of the nitro group.

-

Observe the presence or absence of an anodic peak on the reverse scan to assess the reversibility of the initial electron transfer steps. For many nitroarene reductions, the overall process is irreversible due to the involvement of subsequent chemical steps.

-

Perform scans at different scan rates (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the electrode process (diffusion-controlled vs. adsorption-controlled).

-

Preparative Scale: Controlled-Potential Electrolysis

Once the reduction potential has been determined from the CV analysis, a preparative-scale synthesis can be carried out using controlled-potential electrolysis (CPE).[5][12] This technique involves holding the potential of the working electrode at a constant value, typically slightly more negative than the peak potential observed in the CV, to ensure a sufficient reaction rate without reducing the solvent or electrolyte.

Protocol 2: Synthesis of 2-amino-2-phenylpropane-1,3-diol

Objective: To synthesize 2-amino-2-phenylpropane-1,3-diol from this compound on a preparative scale.

Materials:

-

Potentiostat/Galvanostat capable of delivering sufficient current for the desired scale.

-

Divided electrochemical cell (H-cell) with a proton-exchange membrane (e.g., Nafion®) or a porous glass frit.

-

Working Electrode (Cathode): Large surface area electrode, such as a graphite plate or a copper mesh.

-

Counter Electrode (Anode): Platinum gauze or a graphite rod.

-

Reference Electrode: Ag/AgCl (saturated KCl).

-

This compound.

-

Catholyte: A solution of the starting material in a suitable electrolyte (e.g., 0.1 M H₂SO₄ in 1:1 water:methanol).

-

Anolyte: The same electrolyte solution as the catholyte, without the starting material.

-

Magnetic stirrer and stir bar.

-

Equipment for work-up and purification (e.g., rotary evaporator, glassware for extraction, chromatography columns).

Procedure:

-

Cell Setup:

-

Assemble the divided H-cell. Place the cathode and the reference electrode in one compartment (the catholyte compartment) and the anode in the other compartment (the anolyte compartment).

-

Ensure the reference electrode tip is placed close to the surface of the working electrode.

-

-

Electrolyte and Substrate:

-

Prepare the catholyte by dissolving a known amount of this compound in the chosen electrolyte solution.

-

Fill the anolyte compartment with the anolyte solution.

-

Ensure the liquid levels in both compartments are equal.

-

-

Electrolysis:

-

Begin stirring the catholyte.

-

Apply a constant potential to the cathode. This potential should be about 100-200 mV more negative than the peak potential determined in the CV study (a typical starting point could be in the range of -0.8 to -1.1 V vs. Ag/AgCl, but should be optimized based on the CV data).

-

Monitor the current as a function of time. The current will decrease as the starting material is consumed. The electrolysis is considered complete when the current drops to a low, steady value (typically <5% of the initial current).

-

The total charge passed can be integrated to monitor the reaction progress and to calculate the number of electrons transferred per molecule (Faraday's law). For the complete reduction of a nitro group to an amine, the theoretical charge is 6 Faradays per mole of substrate.

-

-

Work-up and Product Isolation:

-

Once the electrolysis is complete, carefully disassemble the cell.

-

Transfer the catholyte solution to a round-bottom flask.

-

Neutralize the acidic solution by the slow addition of a base (e.g., a saturated solution of sodium bicarbonate) until the pH is approximately 8-9.

-

If a co-solvent like methanol was used, remove it under reduced pressure using a rotary evaporator.

-

Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) several times.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification and Characterization:

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

-

Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Compare the obtained data with literature values for 2-amino-2-phenylpropane-1,3-diol.

-

Data Presentation and Visualization

Table 1: Key Experimental Parameters for Electrochemical Reduction

| Parameter | Cyclic Voltammetry (Investigative) | Controlled-Potential Electrolysis (Preparative) | Rationale |

| Working Electrode | Glassy Carbon | Graphite Plate or Copper Mesh | High hydrogen overpotential, good conductivity. Larger surface area for preparative scale. |

| Reference Electrode | Ag/AgCl (sat. KCl) | Ag/AgCl (sat. KCl) | Stable and reproducible reference potential. |

| Counter Electrode | Platinum Wire | Platinum Gauze or Graphite Rod | Inert material to complete the electrical circuit. |

| Electrolyte | 0.1 M H₂SO₄ in 1:1 H₂O:MeOH | 0.1 M H₂SO₄ in 1:1 H₂O:MeOH | Provides conductivity and a proton source. The co-solvent aids in substrate solubility. |

| Substrate Conc. | 1-5 mM | 10-100 mM | Lower concentration for analytical study, higher for preparative synthesis. |

| Applied Potential | Scanned (e.g., +0.2 to -1.2 V) | Constant (e.g., -0.9 V vs. Ag/AgCl) | CV scans to find the reduction potential. CPE uses a fixed potential for selective reduction. |

| Cell Type | Undivided | Divided (H-cell) | Simple setup for CV. Divided cell for CPE prevents product re-oxidation at the anode. |

Diagrams

Caption: Figure 1: Proposed pathway for the electrochemical reduction.

Caption: Figure 2: Experimental workflow from investigation to synthesis.

Conclusion and Further Considerations